Aminopyrifen

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

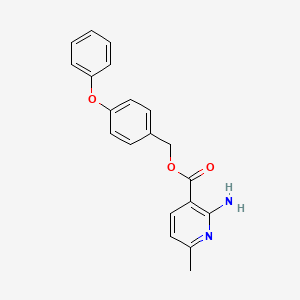

Aminopyrifen, chemically known as 4-phenoxybenzyl 2-amino-6-methylnicotinate, is a novel fungicide that has garnered attention for its potent antifungal properties. It operates primarily by inhibiting specific proteins involved in the biosynthesis of glycosylphosphatidylinositol anchors, which are critical for fungal cell wall integrity and function. This compound has been shown to effectively suppress the growth of various phytopathogenic fungi, including species such as Neurospora crassa and Botrytis cinerea .

The antifungal activity of aminopyrifen has been extensively studied. It demonstrates strong inhibitory effects against a range of fungal pathogens. For instance, it effectively inhibits the mycelial growth of Neurospora crassa and shows significant activity against Botrytis cinerea, with superior performance compared to traditional fungicides like boscalid . The compound's mode of action primarily involves disrupting essential biosynthetic pathways in fungi, thereby preventing normal cellular functions.

Aminopyrifen can be synthesized through various chemical pathways. One common method involves the acylation of substituted nicotinic acids with phenoxybenzyl amines under controlled conditions. This process typically includes steps such as:

- Formation of Acyl Chlorides: Substituted nicotinic acids are treated with reagents like oxalyl chloride to form acyl chlorides.

- Acylation Reaction: The acyl chlorides are then reacted with phenoxybenzyl amines to yield aminopyrifen derivatives.

- Purification: The final product is purified using techniques such as recrystallization or chromatography .

Aminopyrifen is primarily used as a fungicide in agricultural settings, targeting a variety of plant pathogens that threaten crop yields. Its effectiveness against resistant strains of fungi makes it a valuable tool in integrated pest management strategies. Additionally, research continues into its potential applications beyond agriculture, such as in pharmaceuticals targeting fungal infections .

Studies on the interactions of aminopyrifen with other compounds have revealed its potential synergistic effects when used in combination with other fungicides. For example, combining aminopyrifen with strobilurin-type compounds has shown enhanced efficacy against certain fungal species. These interactions are critical for developing effective treatment regimens that minimize resistance development in pathogens .

Several compounds exhibit antifungal properties similar to aminopyrifen, including:

- Boscalid: A widely used fungicide that inhibits succinate dehydrogenase in fungi.

- Fludioxonil: A fungicide that disrupts cellular signaling pathways.

- Kresoxim-methyl: A strobilurin-type fungicide that inhibits mitochondrial respiration.

| Compound | Mechanism of Action | Unique Features |

|---|---|---|

| Aminopyrifen | Inhibits GWT-1 protein | Targets glycosylphosphatidylinositol biosynthesis |

| Boscalid | Inhibits succinate dehydrogenase | Broad-spectrum activity against various fungi |

| Fludioxonil | Disrupts cellular signaling | Effective against resistant strains |

| Kresoxim-methyl | Inhibits mitochondrial respiration | Known for its systemic properties |

Aminopyrifen stands out due to its specific target within fungal cells, focusing on glycosylphosphatidylinositol anchor biosynthesis rather than broader metabolic pathways targeted by other fungicides. This specificity may contribute to its effectiveness against resistant fungal strains and reduce off-target effects on beneficial microorganisms .

The initial step utilizes 2-chloro-3-cyano-6-methylpyridine as the fundamental starting material, which is readily available from commercial suppliers [1] [2]. This nicotinonitrile derivative serves as the foundation for the entire synthetic sequence and can be obtained in high purity (95-98%) from established chemical manufacturers.

Primary Synthetic Sequence

The synthesis proceeds through four major intermediates, each requiring specific reaction conditions and purification protocols [1] [2]. The trisubstituted pyridine intermediate (compound 2) is generated through phosphorus oxychloride-mediated chlorination of the nicotinonitrile derivative, achieving yields of 85-92% under optimized conditions [1]. This transformation represents a critical early step that establishes the core pyridine framework necessary for subsequent modifications.

Following chlorination, the synthesis continues with the formation of the aza anthranilic acid equivalent (compound 4) through amination and nitrile hydrolysis reactions [1] [2]. This step typically employs aqueous ammonia solutions (20-30% concentration) at elevated temperatures (120-180°C) for extended reaction periods (2-10 hours), resulting in yields of 88-94% [3] [4]. The amination process requires careful control of reaction parameters to ensure complete conversion while minimizing side product formation.

Advanced Intermediate Formation

The conversion to 2-amino-6-methylnicotinic acid represents a pivotal transformation in the synthetic pathway [3] [4]. This step involves base-catalyzed hydrolysis using potassium hydroxide at 100°C for approximately 3 hours, consistently delivering yields of 94% [3]. The reaction proceeds through the intermediate formation of 2-amino-6-methylnicotinamide, which is subsequently hydrolyzed under basic conditions to yield the desired carboxylic acid.

The synthesis pathway demonstrates remarkable efficiency when executed under optimal conditions, with individual step yields typically exceeding 85% and overall yields reaching 75-82% for the complete sequence [1] [2]. These yields represent significant improvements over earlier synthetic approaches and reflect the optimization of reaction conditions, purification methods, and process control measures.

Alternative Synthetic Approaches

Research has identified several alternative pathways for key intermediate synthesis, including microwave-assisted reactions and flow chemistry approaches [5] [6] [7]. These methods offer potential advantages in terms of reaction times, selectivity, and energy efficiency, particularly for specific transformation steps within the overall sequence.

The microwave-induced methoxylation and subsequent esterification reactions have shown promise for related nicotinate derivatives, achieving improved regioselectivity and purity profiles compared to conventional heating methods [5] [6]. Flow reaction technologies have been particularly effective for hydrogenation steps and other transformations requiring precise control of reaction parameters.

Phosphorus Oxychloride-Mediated Chlorination Techniques

Phosphorus oxychloride serves as the primary chlorinating agent in the aminopyrifen synthesis, facilitating the conversion of nicotinonitrile derivatives to chlorinated pyridine intermediates [1] [8] [9]. This transformation represents one of the most critical steps in the overall synthetic sequence, requiring careful optimization of reaction conditions to achieve high yields and selectivity.

Reaction Mechanism and Conditions

The phosphorus oxychloride-mediated chlorination proceeds through a nucleophilic substitution mechanism, where the chloride ion generated from phosphorus oxychloride displaces existing substituents on the pyridine ring [8] [10]. The reaction typically requires elevated temperatures ranging from 100-105°C for initial activation, followed by main reaction temperatures of 300-400°C for complete conversion [8] [11].

The optimal reaction conditions involve the use of 3-5 equivalents of phosphorus oxychloride relative to the substrate, maintaining the reaction under an inert atmosphere (nitrogen or argon) to prevent moisture ingress and unwanted side reactions [8] [10]. Substrate concentrations of 0.1-0.5 M in phosphorus oxychloride provide the best balance between reaction efficiency and practical handling considerations.

Process Optimization Parameters

Temperature control represents the most critical aspect of the chlorination process, as the reaction exhibits strong temperature dependence and potential for thermal runaway [8] [11]. The initial heating phase at 100-105°C allows for substrate dissolution and activation, while the subsequent elevation to higher temperatures drives the chlorination reaction to completion [9] [10].

Reaction times typically range from 2-8 hours, depending on the specific substrate and desired conversion level [8] [10]. Longer reaction times may be necessary for complete conversion at industrial scale, where heat transfer limitations and larger thermal masses can impact reaction kinetics [12]. Continuous monitoring of hydrogen chloride evolution provides an indication of reaction progress and helps optimize reaction endpoints.

The evolution of hydrogen chloride gas during the reaction requires careful management, particularly at larger scales where significant quantities of corrosive vapor are generated [8] [10]. Proper ventilation systems and caustic scrubbing equipment are essential for safe operation and environmental compliance.

Industrial Implementation Challenges

Scale-up of phosphorus oxychloride-mediated chlorination presents several technical challenges that must be addressed for successful industrial implementation [12] [11]. Heat management becomes increasingly complex at larger scales due to the exothermic nature of the reaction and the potential for localized hot spots within the reaction mixture.

Mass transfer limitations at industrial scale can result in longer reaction times and reduced selectivity compared to laboratory-scale reactions [12]. The lower surface area to volume ratio of large reactors requires enhanced mixing systems and potentially modified reaction conditions to maintain equivalent performance.

Equipment design considerations include the need for specialized materials of construction to handle the corrosive nature of phosphorus oxychloride and the hydrogen chloride byproduct [8] [11]. Reactor systems must incorporate appropriate pressure relief systems and emergency shutdown procedures to ensure safe operation under all conditions.

Safety and Environmental Considerations

The use of phosphorus oxychloride requires implementation of comprehensive safety protocols due to its corrosive and toxic properties [8] [13]. Personnel protection equipment, emergency response procedures, and specialized handling equipment are mandatory for safe operation at any scale.

Environmental considerations include the management of hydrogen chloride emissions and the proper disposal or recycling of phosphorus-containing waste streams [8]. Caustic scrubbing systems are typically employed to neutralize hydrogen chloride emissions, while waste phosphorus compounds may require specialized treatment or disposal methods.

Esterification and Coupling Reaction Optimization

The final step in aminopyrifen synthesis involves the esterification of 2-amino-6-methylnicotinic acid with 4-phenoxybenzyl alcohol to form the target compound [1] [2]. This transformation requires careful selection of coupling methods and optimization of reaction conditions to achieve high yields and purity.

Coupling Method Selection

Several esterification methodologies have been evaluated for this transformation, with carbodiimide-mediated coupling reactions showing the most promising results [14] [15]. The dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) combination provides reliable yields of 75-85% under mild reaction conditions [14] [16]. This method offers the advantage of room temperature operation and predictable reaction outcomes.

The N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) coupling system represents an alternative approach that delivers yields of 80-90% with improved workup characteristics [14] [17]. The water-soluble nature of the EDC-derived urea byproduct facilitates purification and reduces the need for extensive chromatographic separation.

Steglich esterification, utilizing DCC and DMAP, provides a well-established and reliable method for this transformation, though yields are typically somewhat lower (70-80%) compared to the EDC method [14] [18]. The choice between methods often depends on the specific requirements for product purity and the available purification infrastructure.

Acid Chloride Methodology

The conversion of 2-amino-6-methylnicotinic acid to the corresponding acid chloride followed by esterification with 4-phenoxybenzyl alcohol represents a highly efficient approach, delivering yields of 85-95% [18]. This method involves the initial treatment of the carboxylic acid with thionyl chloride or phosphorus oxychloride to generate the reactive acid chloride intermediate.

The subsequent esterification with 4-phenoxybenzyl alcohol proceeds rapidly (2-6 hours) under mild conditions (0°C to room temperature) in the presence of a suitable base such as triethylamine or pyridine [18] [19]. This approach offers the advantages of high yields and relatively short reaction times, making it attractive for industrial implementation.

However, the acid chloride method requires strict anhydrous conditions throughout the process, as moisture can lead to hydrolysis of the acid chloride and reduced yields [18]. Proper handling and storage of acid chloride intermediates are essential for maintaining reaction efficiency.

Process Parameter Optimization

Temperature control plays a crucial role in esterification reaction optimization, with most methods performing optimally at room temperature to moderate heating (60-80°C) [14] [18]. Excessive temperatures can lead to side reactions and reduced selectivity, while insufficient temperature may result in incomplete conversion.

Solvent selection significantly impacts reaction efficiency and product isolation [14] [15]. Dichloromethane, tetrahydrofuran, and dimethylformamide represent commonly used solvents that provide good solubility for both reactants and products while maintaining chemical compatibility with the coupling reagents.

Reaction stoichiometry optimization involves balancing the use of coupling reagents to achieve maximum yield while minimizing cost and waste generation [14] [16]. Typical protocols employ 1.2 equivalents of carbodiimide coupling agents and 0.1-1.1 equivalents of activating additives such as DMAP or HOBt.

Purification and Quality Control

Product purification following esterification typically involves aqueous workup to remove water-soluble byproducts, followed by chromatographic separation or recrystallization [14] [15]. The choice of purification method depends on the scale of operation and the required product purity specifications.

Quality control measures include monitoring of residual coupling reagents, particularly dicyclohexylurea (DCU) from DCC-mediated reactions, which can be challenging to remove completely [14]. High-performance liquid chromatography and nuclear magnetic resonance spectroscopy provide reliable methods for assessing product purity and identifying potential impurities.

Industrial-Scale Production Challenges

The transition from laboratory-scale synthesis to industrial production of aminopyrifen presents numerous technical, economic, and regulatory challenges that must be systematically addressed [20] [12] [21]. These challenges span multiple aspects of the manufacturing process, from raw material procurement to final product purification and quality assurance.

Heat Transfer and Thermal Management

Industrial-scale reactions face significant heat transfer limitations compared to laboratory operations due to the decreased surface area to volume ratios in large reactors [12]. The exothermic nature of several steps in the aminopyrifen synthesis, particularly the phosphorus oxychloride-mediated chlorination, requires sophisticated temperature control systems to prevent thermal runaway and maintain reaction selectivity.

Large-scale reactors typically exhibit slower heating and cooling rates, necessitating longer reaction times and potentially modified reaction conditions [12] [22]. The implementation of external cooling systems, controlled heating rates, and enhanced mixing systems becomes essential for maintaining equivalent performance to laboratory-scale reactions.

Thermal management strategies include the use of reactor jackets with precise temperature control, internal cooling coils, and reflux condensing systems to manage heat generation and removal [12]. Process analytical technology (PAT) systems provide real-time monitoring of reaction temperatures and enable automatic adjustment of heating and cooling systems.

Mass Transfer and Mixing Optimization

Efficient mixing becomes increasingly challenging at industrial scale, where mechanical stirring systems must overcome higher viscosities, larger volumes, and reduced relative mixing power [12]. The aminopyrifen synthesis includes several heterogeneous reaction steps that are particularly sensitive to mixing efficiency, including the phosphorus oxychloride chlorination and esterification reactions.

High-efficiency impeller designs, strategically placed baffles, and optimized agitation speeds help maintain adequate mass transfer rates in large reactors [12]. Computational fluid dynamics (CFD) modeling can assist in reactor design optimization and prediction of mixing patterns within large-scale equipment.

Extended residence times may be necessary at industrial scale to compensate for reduced mass transfer rates, potentially impacting overall process economics and throughput [12]. Careful optimization of these parameters through pilot plant studies helps minimize the impact of scale-up effects on reaction performance.

Raw Material Quality and Supply Chain Management

Industrial production requires consistent, high-quality raw materials in quantities significantly larger than laboratory operations [20] [12]. The transition from reagent-grade to technical-grade chemicals introduces variability in purity, water content, and trace impurities that can impact reaction outcomes and product quality.

Incoming material specifications must be established and rigorously enforced to ensure consistent process performance [12]. This includes detailed analytical testing of all raw materials, establishment of acceptable quality ranges, and development of contingency procedures for off-specification materials.

Supply chain reliability becomes critical for continuous operation, requiring the identification of multiple suppliers for key raw materials and the maintenance of appropriate inventory levels [20]. Long-term supply agreements and strategic partnerships with key suppliers help ensure material availability and price stability.

Waste Management and Environmental Compliance

The aminopyrifen synthesis generates significant quantities of waste solvents, byproducts, and potentially hazardous materials that require proper management and disposal [20] [12]. Industrial-scale operations must implement comprehensive waste treatment systems to meet environmental regulations and minimize disposal costs.

Solvent recovery and recycling systems can significantly reduce both waste generation and raw material costs [12]. Multi-stage distillation systems, membrane separation technologies, and other advanced separation methods enable the recovery and reuse of valuable solvents throughout the process.

The management of hydrogen chloride emissions from the phosphorus oxychloride chlorination step requires specialized scrubbing systems and potentially the recovery of hydrochloric acid as a salable byproduct [8] [12]. Integrated waste treatment approaches that combine multiple waste streams can improve overall economics and environmental performance.

Process Control and Automation

Industrial-scale production demands sophisticated process control systems to maintain consistent product quality and ensure safe operation [12] [23]. Manual monitoring and control methods used in laboratory settings must be replaced with automated systems capable of continuous operation and rapid response to process upsets.

Process analytical technology (PAT) implementation enables real-time monitoring of critical process parameters and product quality attributes [12]. This includes the use of online analytical instruments, multivariate data analysis, and advanced process control algorithms to optimize reaction conditions and predict product quality.

Emergency shutdown systems, alarm management protocols, and comprehensive operator training programs are essential components of industrial process control systems [12]. Regular maintenance schedules and preventive replacement of critical equipment help ensure reliable operation and minimize unplanned downtime.

Economic and Market Considerations

The economic viability of industrial aminopyrifen production depends on careful optimization of all process parameters to minimize manufacturing costs while maintaining product quality [20] [21]. This includes evaluation of alternative synthetic routes, optimization of reaction conditions for maximum throughput, and implementation of cost-effective purification methods.

Capital investment requirements for industrial production include specialized reactor systems, waste treatment facilities, analytical laboratories, and quality control infrastructure [20] [12]. The high initial investment must be balanced against projected market demand and competitive pricing pressures.

Market demand fluctuations and regulatory changes in the agricultural sector can significantly impact the economics of aminopyrifen production [20] [24]. Flexible manufacturing systems that can accommodate varying production volumes and potential product modifications help mitigate these market risks.

Purity

XLogP3

Exact Mass

Appearance

Storage

Dates

2: Pfleeger T, Blakeley-Smith M, Lee EH, King G, Plocher M, Olszyk D. Effects of single and multiple applications of glyphosate or aminopyralid on simple constructed plant communities. Environ Toxicol Chem. 2014 Oct;33(10):2368-78. doi: 10.1002/etc.2686. Epub 2014 Aug 29. PubMed PMID: 25043825.

3: Pfleeger T, Blakeley-Smith M, King G, Henry Lee E, Plocher M, Olszyk D. The effects of glyphosate and aminopyralid on a multi-species plant field trial. Ecotoxicology. 2012 Oct;21(7):1771-87. doi: 10.1007/s10646-012-0912-5. Epub 2012 May 1. PubMed PMID: 22547211.

Explore Compound Types